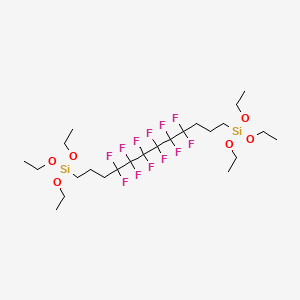![molecular formula C21F15N3S3 B12071083 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine CAS No. 922517-12-2](/img/structure/B12071083.png)
2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound consists of a triazine core substituted with three perfluorophenylthio groups, which impart distinct electronic and steric characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with perfluorophenylthiol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the thiol groups. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for 2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The perfluorophenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atoms in the perfluorophenylthio groups can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Coupling Reactions: Catalysts such as palladium acetate and ligands like triphenylphosphine are employed in organic solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine core.
Scientific Research Applications
2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine exerts its effects is largely dependent on its interaction with specific molecular targets. The perfluorophenylthio groups can engage in strong non-covalent interactions, such as π-π stacking and hydrogen bonding, with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(trifluoromethyl)phenyl-lithium: This compound shares a similar triazine core but differs in the substituents attached to the core.
2,4,6-Tri-tert-butylphenol: Another compound with a triazine core, but with tert-butyl groups instead of perfluorophenylthio groups.
Uniqueness
2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine is unique due to the presence of perfluorophenylthio groups, which impart distinct electronic properties and steric hindrance. These characteristics make it particularly useful in applications requiring high stability and specific reactivity profiles.
Properties
CAS No. |
922517-12-2 |
|---|---|
Molecular Formula |
C21F15N3S3 |
Molecular Weight |
675.4 g/mol |
IUPAC Name |
2,4,6-tris[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1,3,5-triazine |
InChI |
InChI=1S/C21F15N3S3/c22-1-4(25)10(31)16(11(32)5(1)26)40-19-37-20(41-17-12(33)6(27)2(23)7(28)13(17)34)39-21(38-19)42-18-14(35)8(29)3(24)9(30)15(18)36 |
InChI Key |
XVKZJBHMUTZGDS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)SC2=NC(=NC(=N2)SC3=C(C(=C(C(=C3F)F)F)F)F)SC4=C(C(=C(C(=C4F)F)F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol](/img/structure/B12071043.png)






